![molecular formula C23H22N2O3 B12479116 N'-[2-(4-ethylphenoxy)acetyl]biphenyl-4-carbohydrazide](/img/structure/B12479116.png)
N'-[2-(4-ethylphenoxy)acetyl]biphenyl-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a biphenyl core with an ethylphenoxyacetyl group and a carbohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the biphenyl core. The ethylphenoxyacetyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the carbohydrazide moiety. Common reagents used in these reactions include ethylphenol, acetic anhydride, and hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with high purity .
化学反応の分析
Types of Reactions
N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE include:
- 2-(4-ethylphenoxy)-N-(4’-{[(4-ethylphenoxy)acetyl]amino}-3,3’-dimethyl[1,1’-biphenyl]-4-yl)acetamide
- N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide
Uniqueness
What sets N’-[2-(4-ETHYLPHENOXY)ACETYL]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents .
特性
分子式 |
C23H22N2O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
N'-[2-(4-ethylphenoxy)acetyl]-4-phenylbenzohydrazide |
InChI |
InChI=1S/C23H22N2O3/c1-2-17-8-14-21(15-9-17)28-16-22(26)24-25-23(27)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,24,26)(H,25,27) |
InChIキー |
BXHJJTDVOGTFCT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B12479036.png)
![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)
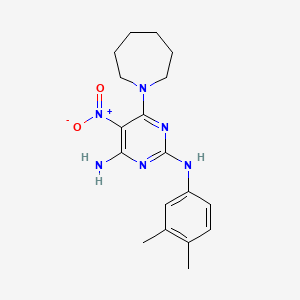
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12479052.png)
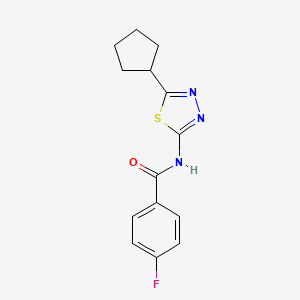
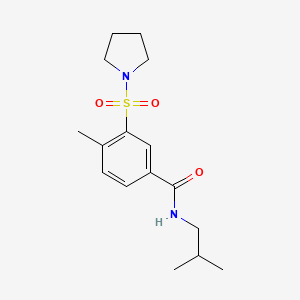
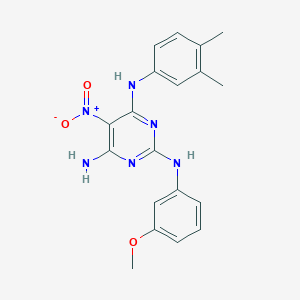
![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
![[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12479079.png)
![2,2-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B12479091.png)
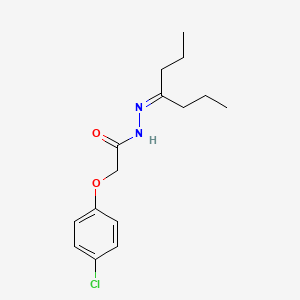
![[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene](/img/structure/B12479109.png)
![2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479113.png)
![2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide](/img/structure/B12479123.png)
